molecular formula C9H10N4S B11478641 4-imino-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-amine

4-imino-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-amine

Cat. No.: B11478641
M. Wt: 206.27 g/mol
InChI Key: HPRXAXMKDXXORH-UHFFFAOYSA-N
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Description

4-imino-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is part of the thienopyrimidine family, known for their diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-imino-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one with hydrazine derivatives . The reaction conditions often include refluxing in ethanol or other suitable solvents, followed by purification steps such as recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-imino-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thienopyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

4-imino-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-imino-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-amine involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets are still under investigation, but its structure allows it to interact with various biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the imino group in 4-imino-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-amine imparts unique chemical reactivity and biological activity compared to its analogs. This functional group can participate in hydrogen bonding and other interactions, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

12-imino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-amine

InChI

InChI=1S/C9H10N4S/c10-8-7-5-2-1-3-6(5)14-9(7)12-4-13(8)11/h4,10H,1-3,11H2

InChI Key

HPRXAXMKDXXORH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=N)N(C=N3)N

solubility

25.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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